4-Methyl-6-(5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
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Overview
Description
4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a phenol group substituted with a methyl group and a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1-phenylpyrazol-5-one with a suitable phenol derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and quinones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities.
Medicine: The compound has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- 3-Methyl-1-phenylpyrazol-5-one
- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)
Uniqueness
4-METHYL-2-(3-METHYL-1H-PYRAZOL-5-YL)PHENOL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
20933-37-3 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-methyl-2-(5-methyl-1H-pyrazol-3-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-11(14)9(5-7)10-6-8(2)12-13-10/h3-6,14H,1-2H3,(H,12,13) |
InChI Key |
PWMFFYRCPZWXHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C |
Origin of Product |
United States |
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